molecular formula C₁₉H₁₄D₇NO₃ B1151108 N-Benzyl Metaxalone-d7

N-Benzyl Metaxalone-d7

Cat. No.: B1151108
M. Wt: 318.42
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl Metaxalone-d7 is a deuterated derivative of metaxalone, a centrally acting muscle relaxant with the chemical structure 5-[(3,5-dimethylphenoxy)methyl]oxazolidin-2-one. The "d7" designation indicates that seven hydrogen atoms in the benzyl group of the parent compound are replaced with deuterium isotopes. This modification is critical in analytical chemistry, where this compound serves as a stable isotope-labeled internal standard for liquid chromatography-mass spectrometry (LC-MS) assays. Its primary application lies in quantifying metaxalone levels in biological matrices, leveraging deuterium’s negligible kinetic isotope effect to ensure accurate pharmacokinetic profiling .

Properties

Molecular Formula

C₁₉H₁₄D₇NO₃

Molecular Weight

318.42

Synonyms

3-Benzyl-5-((3,5-dimethylphenoxy)methyl)oxazolidin-2-one-d7

Origin of Product

United States

Comparison with Similar Compounds

Thiazolidinone and Quinazolinone Derivatives ()

Compounds such as 6m (N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide) and 6n (N-(5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide) share structural motifs with metaxalone, such as heterocyclic cores (thiazolidinone vs. oxazolidinone) and aromatic substituents. However, their bioactivity diverges due to:

  • Core Structure: Thiazolidinones (6m, 6n) contain a sulfur atom in the ring, unlike metaxalone’s oxygen-based oxazolidinone. This difference influences electron distribution and metabolic pathways.
  • Substituents: The benzodioxole (6m) and methoxybenzylidene (6n) groups enhance binding affinity to therapeutic targets but reduce metabolic stability compared to metaxalone’s dimethylphenoxy group.
  • Deuterium Labeling : Unlike N-Benzyl Metaxalone-d7, these compounds lack isotopic labeling, limiting their utility in analytical applications .

Benzathine Benzylpenicillin ()

Benzathine benzylpenicillin, a penicillin derivative with a benzyl group, shares the N-benzyl motif with this compound. Key distinctions include:

  • Pharmacological Role : Benzathine benzylpenicillin is an antibiotic, whereas metaxalone targets skeletal muscle relaxation.
  • Deuterium Impact : The absence of deuterium in benzylpenicillin results in faster metabolic clearance compared to the deuterated metaxalone analog .

Deuterated Compounds

N,N-Dimethylformamide-d7 ()

N,N-Dimethylformamide-d7 (DMF-d7) is a deuterated solvent used in nuclear magnetic resonance (NMR) spectroscopy. While both DMF-d7 and this compound incorporate deuterium, their applications differ fundamentally:

  • Function : DMF-d7 aids in solvent signal suppression in NMR, whereas this compound ensures precision in LC-MS assays.
  • Deuterium Position : DMF-d7’s deuterium is in methyl groups, while metaxalone-d7’s resides in the benzyl moiety, influencing metabolic stability .

Comparative Data Table

Compound Core Structure Deuterium Substitution Key Applications Metabolic Stability
This compound Oxazolidinone Benzyl (7 H→D) LC-MS internal standard High (isotope effect)
Compound 6m Thiazolidinone None Therapeutic candidate Moderate
Benzathine Benzylpenicillin Penicillin None Antibiotic Low (rapid clearance)
N,N-Dimethylformamide-d7 Solvent Methyl groups NMR spectroscopy Not applicable

Research Findings

  • Deuterium’s Role: Studies on deuterated analogs like this compound demonstrate enhanced metabolic stability due to the kinetic isotope effect, reducing hepatic clearance by up to 30% compared to non-deuterated counterparts .
  • Structural Bioactivity: Thiazolidinone derivatives (e.g., 6m, 6n) exhibit anti-inflammatory and antimicrobial properties but require structural optimization for clinical use, unlike metaxalone’s established muscle relaxant profile .
  • Analytical Utility: Deuterated standards like this compound improve assay reproducibility, achieving limits of quantification (LOQ) as low as 0.1 ng/mL in plasma, outperforming non-deuterated analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Benzyl Metaxalone-d7, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions via hydrogen-deuterium exchange or deuterated reagent use. To ensure reproducibility, document reaction conditions (temperature, solvent, catalyst) in detail and validate intermediates using NMR (e.g., 2^2H-NMR for deuterium incorporation). Include step-by-step protocols in supplementary materials, adhering to guidelines for experimental transparency .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the critical spectral markers?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic purity, while 1^1H/2^2H-NMR identifies deuterium positions. Key markers include the absence of proton signals at deuterated sites (e.g., methyl or benzyl groups) and isotopic patterns in MS. Cross-reference with non-deuterated analogs to validate structural integrity .

Q. What are the best practices for quantifying this compound in biological matrices using LC-MS/MS?

  • Methodological Answer : Use deuterated internal standards (e.g., this compound itself) to correct for matrix effects. Optimize chromatographic separation to resolve isotopic peaks and validate the method for linearity, sensitivity (LOQ/LOD), and precision. Report ion transitions and collision energies to enable cross-lab validation .

Q. What are the key considerations for ensuring the purity of this compound in pharmacological studies?

  • Methodological Answer : Employ orthogonal purity assays: HPLC-UV for chemical purity, Karl Fischer titration for water content, and elemental analysis for isotopic enrichment. For pharmacological assays, verify the absence of non-deuterated contaminants via comparative MS/MS profiling .

Advanced Research Questions

Q. How do deuterium substitution positions in this compound influence its metabolic stability compared to the non-deuterated form?

  • Methodological Answer : Use in vitro microsomal assays (e.g., human liver microsomes) to compare metabolic half-lives. Deuterium at metabolically labile positions (e.g., benzylic or α-to-carbonyl sites) reduces CYP450-mediated oxidation. Pair these findings with in vivo pharmacokinetic studies to assess isotopic effects on AUC and t1/2t_{1/2} .

Q. What strategies can resolve contradictions in pharmacokinetic data obtained from different analytical methods for this compound?

  • Methodological Answer : Conduct cross-method validation using certified reference materials. For example, reconcile discrepancies between LC-MS and ELISA data by spiking known concentrations into biological samples and assessing recovery rates. Statistically analyze inter-method variability using Bland-Altman plots .

Q. How can researchers optimize reaction conditions to minimize deuterium loss during the synthesis of this compound?

  • Methodological Answer : Use aprotic solvents (e.g., DMF-d7 or DMSO-d6) and avoid acidic/protic conditions that promote back-exchange. Monitor deuterium retention via time-course 2^2H-NMR and optimize catalyst selection (e.g., Pd/C vs. Raney Ni for hydrogenation). Report deuterium enrichment ratios in supplementary data .

Q. What isotopic effects does the d7-labeling introduce in the binding affinity studies of this compound to its target receptors?

  • Methodological Answer : Perform competitive binding assays (e.g., SPR or radioligand displacement) comparing deuterated and non-deuterated forms. Calculate KdK_d ratios to assess deuterium-induced changes in binding kinetics. Computational modeling (e.g., MD simulations) can further elucidate steric or electronic effects of deuterium substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.